molecular formula C8H6N2O2 B3359774 Methyl 4-cyanonicotinate CAS No. 87544-83-0

Methyl 4-cyanonicotinate

Cat. No.: B3359774
CAS No.: 87544-83-0
M. Wt: 162.15 g/mol
InChI Key: HEVXMDBAMNSGET-UHFFFAOYSA-N
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Description

Methyl 4-cyanonicotinate (CAS: Not explicitly listed in evidence; inferred structural formula: C₈H₆N₂O₂) is a nicotinic acid derivative where the pyridine ring is substituted with a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position. Its reactivity is influenced by the electron-withdrawing cyano group, which enhances electrophilic substitution at specific ring positions.

Properties

IUPAC Name

methyl 4-cyanopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXMDBAMNSGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515815
Record name Methyl 4-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87544-83-0
Record name Methyl 4-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 4-cyanonicotinic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 4-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions

Biological Activity

Methyl 4-cyanonicotinate (MCN) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Synthesis

This compound can be synthesized through various chemical pathways. The typical method involves the reaction of nicotinic acid derivatives with cyanide sources, followed by methylation processes. The synthesis route generally includes:

  • Esterification : The initial step involves the esterification of nicotinic acid to form the corresponding methyl ester.
  • Cyanation : The introduction of a cyano group is achieved via nucleophilic substitution reactions.
  • Purification : The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing.

Antifibrotic Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antifibrotic activity. For instance, compounds structurally related to MCN have been evaluated for their ability to inhibit collagen synthesis in hepatic stellate cells (HSCs).

  • IC50 Values : In vitro studies reported IC50 values for related compounds ranging from 45.69 μM to 45.81 μM, indicating effective inhibition of collagen production and suggesting a potential therapeutic application in liver fibrosis .

The antifibrotic effects are largely attributed to the inhibition of collagen prolyl-4-hydroxylase (CP4H), an enzyme critical for collagen maturation. By blocking this enzyme's activity, MCN and its derivatives can reduce fibrosis markers such as hydroxyproline levels in cell culture systems.

Case Studies

  • Study on Hepatic Fibrosis :
    • Objective : To evaluate the antifibrotic effects of MCN derivatives in a rat model of chronic liver injury.
    • Methodology : Rats were treated with compounds for a duration of four weeks, followed by histological analysis using Picro-Sirius red staining.
    • Results : Significant reductions in collagen deposition were observed, alongside decreased expression of transforming growth factor-beta (TGF-β), a key mediator in fibrogenesis.
  • Cell Proliferation Assays :
    • Objective : To assess the impact of MCN on HSC proliferation.
    • Methodology : MTT assays were conducted to determine cell viability after treatment with various concentrations of MCN derivatives.
    • Results : The compounds showed minimal cytotoxicity while effectively reducing HSC proliferation, supporting their potential as antifibrotic agents.

Comparative Analysis Table

CompoundIC50 (μM)Mechanism of ActionReference
This compound45.69-45.81Inhibition of CP4H
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81Inhibition of collagen synthesis
Other derivativesVariesVarious mechanismsVarious

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 4-cyanonicotinate with structurally related esters and substituted nicotinates:

Compound Name CAS No. Substituents Molecular Formula Key Functional Groups Similarity to this compound
This compound Not provided 4-CN, 2-COOCH₃ C₈H₆N₂O₂ Cyano, methyl ester Reference compound
Methyl nicotinate 93-60-7 3-COOCH₃ C₇H₇NO₂ Methyl ester Moderate (structural isomer)
Methyl 6-amino-4-chloronicotinate 179555-11-4 4-Cl, 6-NH₂, 2-COOCH₃ C₈H₇ClN₂O₂ Chloro, amino, methyl ester High (0.95 similarity)
Methyl 4-chloronicotinate 73038-85-4 4-Cl, 2-COOCH₃ C₇H₆ClNO₂ Chloro, methyl ester High (0.83 similarity)
Methyl isonicotinate Not provided 4-COOCH₃ C₇H₇NO₂ Methyl ester Low (positional isomer)

Key Observations :

  • cyano-mediated cross-coupling) .
  • Bioactivity: Methyl 6-amino-4-chloronicotinate (similarity 0.95) is used in drug synthesis, suggesting this compound may also serve as a pharmacophore precursor .

Physicochemical Properties

Data inferred from analogous compounds (e.g., methyl nicotinate, methyl salicylate ):

Property This compound (Predicted) Methyl Nicotinate Methyl 4-Chloronicotinate
Molecular Weight (g/mol) 162.15 137.14 171.58
Boiling Point (°C) ~250–300 (estimated) 270–275 280–290
Solubility in Water Low (hydrophobic cyano group) Slightly soluble Insoluble
Reactivity High (CN group participates in SNAr) Moderate Moderate (Cl substituent)

Notes:

  • The cyano group reduces water solubility compared to methyl nicotinate but enhances reactivity in aromatic substitution reactions .
  • Methyl 4-chloronicotinate’s higher molecular weight correlates with lower volatility compared to methyl nicotinate .

Key Differences :

  • The cyano group in this compound may pose higher toxicity risks (e.g., metabolic release of cyanide) compared to chloro or ester substituents .

Q & A

Q. What are the recommended synthetic routes and characterization methods for Methyl 4-cyanonicotinate?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a procedure analogous to Ethyl 4-cyanonicotinate synthesis () involves reacting a pyridine derivative with a cyanating agent under controlled conditions. Key steps include:
  • Reaction Optimization : Use catalysts (e.g., Pd-based) to enhance yield and selectivity.
  • Purification : Column chromatography (petroleum ether/EtOAc) to isolate the product.
  • Characterization :
  • 1H/13C NMR : Peaks at δ 9.39 (s, 1H, pyridinic H) and δ 162.7 (ester carbonyl) confirm structure .
  • HRMS : Validate molecular ion ([M+H]+) with <1 ppm error .
  • Purity : Ensure >95% purity via HPLC and elemental analysis.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) due to potential irritancy (GHS classification; see Safety Data Sheets in ). Avoid inhalation and contact with incompatible materials (e.g., strong oxidizers) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the ester and nitrile groups. Monitor for degradation via periodic NMR analysis.

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodological Answer :
  • FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups.
  • NMR : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals in pyridine derivatives. Compare data to literature (e.g., ) .
  • Mass Spectrometry : HRMS or LC-MS to verify molecular formula and isotopic patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Data Validation : Cross-check with primary sources (e.g., NIST Chemistry WebBook in ) and replicate experiments under standardized conditions .
  • Systematic Review : Apply Cochrane guidelines () to assess study quality, focusing on variables like solvent polarity, temperature, and catalyst loading .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies and identify confounding factors .

Q. What computational methods can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model transition states for nucleophilic attacks on the pyridine ring.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA.
  • SAR Studies : Corrate experimental IC50 values (if available) with electronic parameters (HOMO/LUMO energies) to design derivatives with enhanced bioactivity.

Q. How should researchers design experiments to study the ecological impact of this compound?

  • Methodological Answer :
  • Toxicity Assays : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna EC50) and biodegradability .
  • Exposure Modeling : Use fugacity models to predict environmental partitioning (air, water, soil) based on logP and Henry’s Law constants .
  • Meta-Data Integration : Combine results with existing databases (e.g., EPA CompTox) to assess bioaccumulation potential .

Data Presentation and Reproducibility

Q. What are best practices for presenting synthetic and analytical data in publications?

  • Methodological Answer :
  • Tables : Include reaction yields, NMR shifts, and HRMS data (see for formatting) .
  • Supplementary Materials : Deposit raw NMR spectra, chromatograms, and computational inputs in repositories like Zenodo.
  • Reproducibility : Follow Beilstein Journal guidelines (): detail solvent grades, instrument calibration, and statistical methods (e.g., error bars for triplicate experiments) .

Q. How can researchers ensure methodological transparency when reporting novel reactions involving this compound?

  • Methodological Answer :
  • PICOT Framework (): Define Population (substrate scope), Intervention (reaction conditions), Comparison (control experiments), Outcome (yield/purity), and Time (reaction kinetics) .
  • Negative Controls : Report failed attempts (e.g., catalyst-free reactions) to highlight protocol necessity.
  • Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

Conflict Resolution in Data Interpretation

Q. What strategies address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :
  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and compare to experimental error margins.
  • Sensitivity Testing : Vary computational parameters (solvent models, convergence criteria) to identify robustness of predictions.
  • Collaborative Validation : Share raw data via platforms like GitHub for peer verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-cyanonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 4-cyanonicotinate

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